molecular formula C13H9NOS B1335329 2-Thiophen-2-yl-indolizine-3-carbaldehyde CAS No. 558473-20-4

2-Thiophen-2-yl-indolizine-3-carbaldehyde

Cat. No. B1335329
M. Wt: 227.28 g/mol
InChI Key: PEZDGBKEEBTVES-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-indolizine-3-carbaldehyde is a chemical compound . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular formula of 2-Thiophen-2-yl-indolizine-3-carbaldehyde is C13H9NOS . The molecular weight is 227.28 . For more detailed structural information, please refer to the molecular file provided in the chemical databases .

Scientific Research Applications

Synthesis and Chemical Properties

  • Domino Reactions : 2-Thiophen-2-yl-indolizine-3-carbaldehyde derivatives are synthesized via one-pot domino reactions. These reactions involve the combination of various reactants, like alkyl or aryl isocyanides and pyridine-2-carbaldehyde, in the presence of acetoacetanilide, demonstrating the compound's role in facilitating complex chemical reactions (Ziyaadini et al., 2011).
  • Synthesis of Indolizine-1-carbaldehydes : Efficient one-step synthesis of indolizine-1-carbaldehydes from phenylpropiolaldehyde and pyridinium ylides is developed, showcasing the compound's potential in streamlined and straightforward chemical synthesis processes (Gao et al., 2016).

Biological and Pharmacological Applications

  • Antioxidant and Antimicrobial Activities : Novel 2-Thiophen-2-yl-indolizine-3-carbaldehyde derivatives exhibit significant antioxidant and antimicrobial activities, suggesting their potential in medicinal chemistry and pharmaceutical applications (Gopi et al., 2016).
  • HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors : Derivatives of 2-Thiophen-2-yl-indolizine-3-carbaldehyde have been found to inhibit HIV-1 reverse transcriptase enzyme, indicating their potential use in antiretroviral therapy (El‐Hussieny et al., 2019).

Material Science and Industrial Applications

  • Corrosion Inhibition : Thiophene derivatives, including 2-Thiophen-2-yl-indolizine-3-carbaldehyde, are effective as corrosion inhibitors for metals like aluminum alloys in acidic mediums. This application is crucial in the field of material science and industrial maintenance (Arrousse et al., 2022).

Sensor Development

  • Fluorescent Sensor for Ferric Ion : 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde, a derivative of 2-Thiophen-2-yl-indolizine-3-carbaldehyde, has been used as a fluorescent sensor for detecting ferric ions, showcasing its application in chemical sensing technologies (Zhang et al., 2016).

properties

IUPAC Name

2-thiophen-2-ylindolizine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-9-12-11(13-5-3-7-16-13)8-10-4-1-2-6-14(10)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZDGBKEEBTVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N2C=C1)C=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404285
Record name 2-Thiophen-2-yl-indolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiophen-2-yl-indolizine-3-carbaldehyde

CAS RN

558473-20-4
Record name 2-Thiophen-2-yl-indolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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